molecular formula C14H14N4O B3128708 4-morpholino-9H-pyrimido[4,5-b]indole CAS No. 338966-36-2

4-morpholino-9H-pyrimido[4,5-b]indole

Cat. No.: B3128708
CAS No.: 338966-36-2
M. Wt: 254.29 g/mol
InChI Key: QZRXSPQWRLSFKU-UHFFFAOYSA-N
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Description

4-Morpholino-9H-pyrimido[4,5-b]indole is a heterocyclic compound that features a pyrimidoindole core structure with a morpholine substituent.

Biochemical Analysis

Biochemical Properties

It has been identified as a dual RET/TRKA inhibitor , suggesting that it interacts with these enzymes in biochemical reactions

Cellular Effects

4-Morpholino-9H-pyrimido[4,5-b]indole has been found to have activity against RET and TRK . These proteins play crucial roles in cell signaling pathways, gene expression, and cellular metabolism. The compound’s influence on these proteins suggests that it may have significant effects on cell function.

Molecular Mechanism

It has been identified as a dual RET/TRKA inhibitor , suggesting that it exerts its effects at the molecular level by binding to these enzymes and potentially inhibiting their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-9H-pyrimido[4,5-b]indole typically involves multi-step reactions. One common method is the four-component synthesis using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium iodide as raw materials under transition-metal-free conditions. The pyrimidine ring is formed in one pot through a [4 + 2] annulation reaction, with four C–N bonds being formed in one pot promoted by iodine and iodide additives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, iodine, and iodide additives. The conditions often involve heating and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce various substituted pyrimidoindole derivatives .

Scientific Research Applications

4-Morpholino-9H-pyrimido[4,5-b]indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholino-9H-pyrimido[4,5-b]indole is unique due to its morpholine substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(9H-pyrimido[4,5-b]indol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-4-11-10(3-1)12-13(17-11)15-9-16-14(12)18-5-7-19-8-6-18/h1-4,9H,5-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRXSPQWRLSFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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